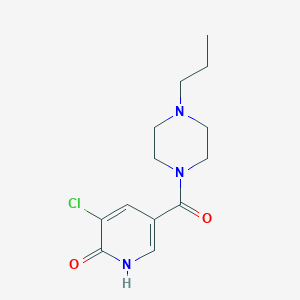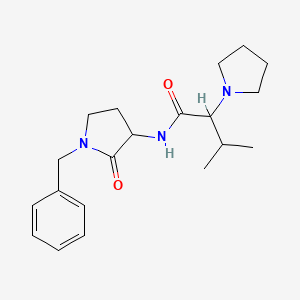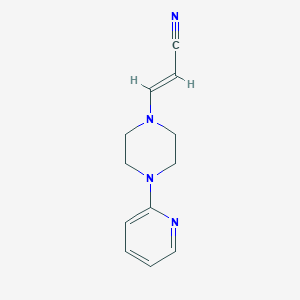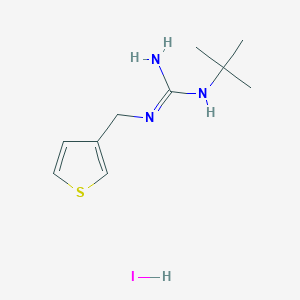
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.
Mecanismo De Acción
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone acts as a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive processes such as attention, working memory, and decision-making. By blocking the dopamine D4 receptor, this compound modulates the activity of the prefrontal cortex, leading to improvements in cognitive function and reductions in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been found to increase the release of dopamine in the prefrontal cortex, an effect that is thought to underlie its cognitive-enhancing properties. This compound has also been shown to reduce the activity of the mesolimbic dopamine system, a brain pathway that is involved in addiction and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its selectivity for the dopamine D4 receptor, which allows for more targeted studies of the receptor's role in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are a number of future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of interest is the potential use of this compound in treating other neurological disorders, such as depression and anxiety. Another area of interest is the development of more water-soluble analogs of this compound, which would improve its administration in animal studies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 2,3-dihydro-1-benzofuran with 3,3-dimethylmorpholine and methanesulfonyl chloride. The resulting product is then treated with lithium aluminum hydride to yield the final compound.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In ADHD, this compound has been shown to improve cognitive performance and reduce hyperactivity in animal models. In schizophrenia, this compound has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-18-8-7-16(15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXDUWALDYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)